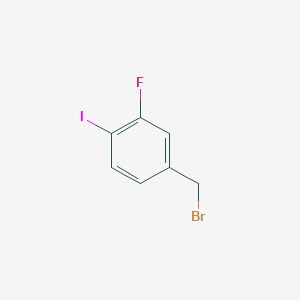

3-Fluoro-4-iodobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIYJVYZXAIADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284819 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022931-83-4 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022931-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-iodobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzyl bromide is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive benzyl bromide for alkylation, a fluorine atom that can modulate electronic properties and metabolic stability, and an iodine atom that serves as a versatile handle for cross-coupling reactions, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Strategic Approach to Synthesis

The most direct and widely employed synthetic strategy for this compound involves the benzylic bromination of a suitable precursor, 3-fluoro-4-iodotoluene. This approach is favored for its efficiency and selectivity. The overall synthetic pathway can be broken down into two key transformations:

-

Synthesis of the Precursor: Preparation of 3-fluoro-4-iodotoluene.

-

Benzylic Bromination: Selective bromination of the methyl group of 3-fluoro-4-iodotoluene.

This guide will delve into the mechanistic details and practical considerations for each of these steps.

PART 1: Synthesis of the Precursor: 3-Fluoro-4-iodotoluene

The synthesis of the key intermediate, 3-fluoro-4-iodotoluene, can be approached through several routes. A common and effective method involves a halogen exchange reaction starting from a more readily available substituted toluene. One such documented method begins with 4-bromo-3-fluorotoluene.[1]

Reaction Scheme: Precursor Synthesis

Caption: Synthesis of 3-fluoro-4-iodotoluene via lithium-halogen exchange followed by iodination.

Mechanistic Insights

The conversion of 4-bromo-3-fluorotoluene to 3-fluoro-4-iodotoluene is a classic example of a lithium-halogen exchange reaction followed by quenching with an electrophile (in this case, iodine).

-

Lithiation: n-Butyllithium (n-BuLi), a strong organolithium base, acts as a source of butyl anion. This anion preferentially abstracts the bromine atom from the aromatic ring over the more electronegative fluorine atom. This selectivity is a hallmark of lithium-halogen exchange. The reaction is conducted at very low temperatures (-72 °C) to prevent side reactions, such as ortho-metalation or decomposition of the organolithium intermediate.

-

Iodination: The resulting aryllithium species is a potent nucleophile. The subsequent addition of a solution of iodine (I₂) in THF introduces the electrophilic iodine. The aryllithium attacks the iodine molecule, displacing an iodide ion and forming the desired C-I bond. The reaction is allowed to slowly warm to room temperature to ensure complete conversion.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-4-iodotoluene[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromo-3-fluorotoluene | 189.02 | 10 g | 0.0529 | Starting material |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 35 mL | 0.056 | Slight excess |

| Iodine (I₂) | 253.81 | 14.8 g | 0.0583 | Slight excess |

| Tetrahydrofuran (THF) | 72.11 | 80 mL | - | Anhydrous solvent |

| Saturated aq. NH₄Cl | - | As needed | - | For quenching |

| 10% aq. Na₂SO₃ | - | As needed | - | For removing excess I₂ |

| Saturated brine | - | As needed | - | For washing |

| Anhydrous Na₂SO₄ | - | As needed | - | For drying |

| Hexane | - | As needed | - | For extraction & chromatography |

| Silica gel | - | As needed | - | For column chromatography |

Procedure:

-

Under a dry nitrogen atmosphere, dissolve 10 g of 4-bromo-3-fluorotoluene in 50 mL of anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -72 °C using a dry ice/acetone bath.

-

Slowly add 35 mL of 1.6 M n-butyllithium in hexanes via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

In a separate flask, dissolve 14.8 g of iodine in 30 mL of anhydrous THF.

-

Add the iodine solution to the reaction mixture at -72 °C, again ensuring the internal temperature does not rise above -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Add hexane and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 10% aqueous sodium sulfite solution (twice) to remove unreacted iodine, followed by saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using hexane as the eluent to afford 3-fluoro-4-iodotoluene as a yellow liquid.

PART 2: Benzylic Bromination: Synthesis of this compound

The conversion of 3-fluoro-4-iodotoluene to the target compound, this compound, is achieved through a free-radical bromination of the benzylic methyl group.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator.[3][4]

Reaction Scheme: Benzylic Bromination

Caption: Benzylic bromination of 3-fluoro-4-iodotoluene using NBS and AIBN.

Mechanistic Insights: Free-Radical Halogenation[5][6][7]

The benzylic bromination using NBS proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating (reflux). This generates initial radicals. These radicals can then react with NBS to produce a bromine radical (Br•).[5]

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-iodotoluene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

-

The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to form the desired this compound and a new bromine radical. This new bromine radical can then continue the chain reaction.[6][7]

-

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.[5][8]

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| 3-Fluoro-4-iodotoluene | 236.03 | 10 g | 0.0424 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 7.9 g | 0.0444 | Slight excess |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.35 g | 0.0021 | Catalytic amount |

| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - | Anhydrous solvent (Caution: Toxic) |

| Water | - | As needed | - | For washing |

| Saturated brine | - | As needed | - | For washing |

| Anhydrous MgSO₄ | - | As needed | - | For drying |

Procedure:

-

To a solution of 10 g of 3-fluoro-4-iodotoluene in 100 mL of anhydrous carbon tetrachloride in a round-bottom flask, add 7.9 g of N-bromosuccinimide and 0.35 g of AIBN.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS to check for the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety Considerations

N-Bromosuccinimide (NBS):

-

Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage.[9][10] It is also harmful if swallowed.[10] It is an oxidizing agent and may intensify fire.[10]

-

Handling: Always handle NBS in a well-ventilated fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid creating dust.[9]

-

Storage: Store in a cool, dry, well-ventilated place away from combustible materials and reducing agents.[10][13] Keep the container tightly closed.[9]

n-Butyllithium (n-BuLi):

-

Hazards: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly corrosive.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Use proper syringe and cannula techniques for transfer. Wear flame-resistant lab coat, safety glasses, and appropriate gloves.

-

Storage: Store under an inert atmosphere in a cool, dry place.

Carbon Tetrachloride (CCl₄):

-

Hazards: CCl₄ is a toxic and carcinogenic solvent. It is also an ozone-depleting substance.

-

Handling: Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Alternatives: Due to its toxicity, consider replacing CCl₄ with less hazardous solvents such as acetonitrile for benzylic brominations.[14]

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. The benzylic protons (-CH₂Br) should appear as a characteristic singlet in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The synthesis of this compound is a valuable process for medicinal and materials chemists. The two-step sequence involving the preparation of 3-fluoro-4-iodotoluene followed by a selective benzylic bromination with NBS is a reliable and efficient method. A thorough understanding of the reaction mechanisms, careful execution of the experimental procedures, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical building block.

References

- 1. 3-FLUORO-4-IODOTOLUENE CAS#: 452-79-9 [chemicalbook.com]

- 2. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemscience.com [chemscience.com]

- 12. fishersci.dk [fishersci.dk]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]

3-Fluoro-4-iodobenzyl bromide chemical properties

An In-Depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: Properties, Reactivity, and Applications

Introduction

This compound is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a benzyl bromide moiety for alkylation, an iodine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties, offers chemists a powerful tool for the strategic construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

The strategic placement of three distinct reactive sites on a single benzene ring allows for sequential and selective functionalization. The highly reactive bromomethyl group serves as a potent electrophile for introducing the substituted benzyl moiety into various structures. Concurrently, the carbon-iodine bond provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common substituent in medicinal chemistry, can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This unique combination of functionalities makes this compound an important intermediate in the synthesis of novel pharmaceutical agents and advanced materials.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1022931-83-4 | [1][2][3] |

| Molecular Formula | C₇H₅BrFI | [1][2] |

| Molecular Weight | 314.92 g/mol | [2] |

| IUPAC Name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | [1][3] |

| Synonyms | alpha-Bromo-3-fluoro-4-iodotoluene | [1] |

| Appearance | Solid (Typical) | [4] |

| Purity | Typically ≥95% | |

| Storage | Store in a tightly closed container, in a cool, dry, well-ventilated area. Ambient storage is common. | [5][6] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While specific spectra should be run for each batch, the expected characteristics are as follows:

-

¹H NMR: The spectrum would feature a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. The aromatic region would show complex splitting patterns for the three protons on the ring, influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms. The chemical shifts will be influenced by the attached halogens, with the carbon attached to iodine appearing at a lower field and the carbon attached to fluorine showing a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The monoisotopic mass is 313.86035 Da.[7]

-

Infrared (IR) Spectroscopy: Key absorption bands would include those for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching from the CH₂Br group (~2950-2850 cm⁻¹), C-Br stretching (~600-500 cm⁻¹), C-F stretching (~1250-1000 cm⁻¹), and aromatic C=C bending vibrations (~1600-1450 cm⁻¹).

Synthesis and Mechanism

The most common route for the synthesis of this compound is via the radical bromination of its precursor, 3-fluoro-4-iodotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Experimental Protocol: Radical Bromination of 3-Fluoro-4-iodotoluene

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-iodotoluene (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition : Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) to the solution.

-

Initiation : Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO).

-

Reaction : Heat the mixture to reflux. The reaction is typically initiated by light or heat and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

A similar protocol is used for the synthesis of related compounds like 3-fluoro-4-bromobenzyl bromide.[8]

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its three functional groups, allowing for a programmed and selective approach to molecular construction.

Nucleophilic Substitution at the Benzylic Position

The C-Br bond in the bromomethyl group is highly polarized and susceptible to nucleophilic attack, making the compound an excellent alkylating agent in Sₙ2 reactions. This site is typically the most reactive under basic or nucleophilic conditions.

-

Common Nucleophiles : Amines, alcohols, thiols, carboxylates, and carbanions.

-

Application : This reaction is fundamental for attaching the 3-fluoro-4-iodobenzyl scaffold to a wide range of molecular backbones.

Metal-Catalyzed Cross-Coupling at the Aryl-Iodide

The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. The C-I bond is significantly more reactive in oxidative addition steps than C-Br or C-Cl bonds, allowing for high selectivity.[9]

-

Selectivity : The higher reactivity of the C-I bond allows for cross-coupling reactions to be performed selectively in the presence of the benzyl bromide, provided that nucleophilic species are absent.[9]

The Role of the Fluorine Atom

The fluorine atom is generally unreactive under standard synthetic conditions. Its primary role is to modulate the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect.

-

Electronic Effects : The fluorine atom can influence the reactivity of the other positions and is a key feature in drug design for improving pharmacokinetic properties.

-

Nucleophilic Aromatic Substitution (SₙAr) : While possible, displacing the fluorine atom with a nucleophile requires harsh reaction conditions and is not a common transformation for this substrate.

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This trifunctional reagent is primarily employed in medicinal chemistry and drug discovery as a scaffold for creating libraries of compounds for biological screening.[10]

-

Drug Discovery : The incorporation of bromine and other halogens into molecular structures can enhance therapeutic activity and favorably affect a drug's metabolism and duration of action.[11] The ability to selectively functionalize the molecule allows for systematic Structure-Activity Relationship (SAR) studies. By modifying each site independently, researchers can probe the interactions of different parts of the molecule with biological targets like enzymes and receptors.[10]

-

Organic Synthesis : It serves as a versatile intermediate for constructing complex, poly-substituted aromatic systems that would be difficult to access through other synthetic routes.[10]

-

Materials Science : Halogenated aromatic compounds are precursors to organic electronic materials, such as those used in OLEDs and organic solar cells.[8]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to avoid exposure. It is classified as a corrosive substance and a lachrymator (a substance that irritates the eyes and causes tears).[1][12]

| Hazard Information | Precautionary Measures |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P260: Do not breathe dust/mist/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[12] P405: Store locked up.[5] |

Handling and Storage Protocol

-

Engineering Controls : Always handle in a well-ventilated area, preferably inside a certified chemical fume hood.[1][14] Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][14]

-

Storage : Store in a cool, dry place away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[5][6] Keep the container tightly sealed.

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations. The material should be treated as hazardous chemical waste.[5][6]

Conclusion

This compound is a high-value synthetic intermediate characterized by its three distinct and selectively addressable functional groups. The interplay between the reactive benzyl bromide, the versatile iodo-substituent for cross-coupling, and the modulating fluoro-group provides a sophisticated platform for the synthesis of complex organic molecules. Its primary application lies in the field of medicinal chemistry, where it facilitates the efficient construction of novel compounds for drug discovery programs. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows researchers to fully exploit the synthetic potential of this powerful chemical tool.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1022931-83-4 | MFCD18396959 | this compound [aaronchem.com]

- 3. This compound | 1022931-83-4 [sigmaaldrich.com]

- 4. 4-Fluoro-3-iodobenzyl bromide | 260050-97-3 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. PubChemLite - this compound (C7H5BrFI) [pubchemlite.lcsb.uni.lu]

- 8. 3-Fluoro-4-bromobenzyl bromide | 127425-73-4 [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 11. jms.ump.edu.pl [jms.ump.edu.pl]

- 12. fishersci.es [fishersci.es]

- 13. 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

- 14. aksci.com [aksci.com]

Introduction: A Versatile Building Block in Complex Synthesis

An In-Depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide

This guide provides a comprehensive technical overview of this compound, a key halogenated intermediate in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, applications, and safety protocols, grounding all claims in verifiable scientific literature.

This compound (CAS Number: 1022931-83-4 ) is a trifunctionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its strategic arrangement of three distinct halogen atoms—a reactive benzylic bromide, a versatile iodinated carbon for cross-coupling, and a metabolically robust fluorine atom—makes it a highly valuable scaffold. This unique combination allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures that are often inaccessible through other means. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents, where the incorporation of a fluorinated moiety can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5]

PART 1: Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1022931-83-4 | [1][2][6] |

| Molecular Formula | C₇H₅BrFI | [1][7] |

| Molecular Weight | 314.92 g/mol | [1][8] |

| IUPAC Name | 4-(bromomethyl)-2-fluoro-1-iodobenzene | [2][3][7] |

| Synonyms | alpha-Bromo-3-fluoro-4-iodotoluene | [2] |

| InChI Key | VDIYJVYZXAIADJ-UHFFFAOYSA-N | [7] |

| Purity (Typical) | ≥95% |

PART 2: Synthesis and Experimental Protocol

The most established and efficient route to this compound is via the free-radical bromination of its corresponding toluene precursor, 3-fluoro-4-iodotoluene. This method selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choice

The choice of a radical initiator, such as Azobisisobutyronitrile (AIBN), is critical. AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals are not potent enough to react with the aromatic ring but are highly effective at abstracting a hydrogen atom from the benzylic methyl group. This initiates a chain reaction where N-Bromosuccinimide (NBS) serves as the bromine source, allowing for a controlled, selective bromination at the desired position while minimizing side reactions like aromatic bromination.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-iodotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Initiation & Reaction: Heat the mixture to reflux (typically 70-80°C) using a heating mantle. The reaction is often initiated with a heat lamp to ensure radical formation.[9]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography to yield pure this compound.

PART 3: Chemical Reactivity and Mechanistic Pathways

The synthetic power of this compound stems from the differential reactivity of its three key functional sites. This allows for a programmed, stepwise approach to building molecular complexity.

-

Benzylic Bromide (-CH₂Br): This is the most reactive site. The bromine is an excellent leaving group, and the benzylic position stabilizes carbocation formation, making this site highly susceptible to nucleophilic substitution (Sₙ2) reactions.[9] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.[5] This functionality is the primary tool for attaching the 3-fluoro-4-iodobenzyl moiety to a target molecule.

-

Aryl Iodide (-I): The carbon-iodine bond is the preferred site for metal-catalyzed cross-coupling reactions .[10] The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it significantly more reactive in oxidative addition steps of catalytic cycles like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[9][10] This allows for the selective formation of aryl-aryl, aryl-alkyne, or aryl-amine bonds without disturbing the other halogen atoms.

-

Aryl Fluoride (-F): The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling or nucleophilic substitution conditions.[10] This stability is a key advantage, as the fluorine atom can be carried through multiple synthetic steps. Its primary role is to modulate the electronic properties of the molecule and enhance the metabolic stability of the final product in a drug discovery context.[4][5]

Diagram of Reactivity Pathways

Sources

- 1. 1022931-83-4 | MFCD18396959 | this compound [aaronchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 1022931-83-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound,1022931-83-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. PubChemLite - this compound (C7H5BrFI) [pubchemlite.lcsb.uni.lu]

- 8. 3-Fluoro-2-iodobenzyl bromide | C7H5BrFI | CID 91634078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 10. ossila.com [ossila.com]

An In-depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: A Versatile Orthogonal Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Fluoro-4-iodobenzyl bromide, a strategically important building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular structure, synthesis, unique reactivity, and its application in the construction of complex molecular architectures, particularly for targeted therapeutics like kinase inhibitors.

Introduction: The Strategic Value of Orthogonal Reactivity

In the intricate process of drug discovery, the efficiency of molecular synthesis is paramount. Chemists seek building blocks that offer predictable and selective reactivity, allowing for the controlled, stepwise construction of complex molecules. This compound (CAS No: 1022931-83-4) is a prime example of such a reagent.[1][2] Its value lies in the presence of three distinct functional handles on a stable benzene core: a reactive benzylic bromide, a versatile aryl iodide, and a metabolically significant fluorine atom.

This trifecta of functionalities provides a platform for orthogonal synthesis. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl iodide is a premier handle for palladium-catalyzed cross-coupling reactions.[3][4] This differential reactivity allows chemists to perform sequential, chemoselective modifications at different sites of the molecule, a crucial advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The structural arrangement of the substituents on the benzene ring is key to the molecule's utility. The fluorine at position 3 and iodine at position 4 create a unique electronic and steric environment that influences the reactivity of both the aryl ring and the benzylic position.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of this compound. While comprehensive peer-reviewed spectroscopic data is not widely published, the predicted values are based on standard principles of NMR and mass spectrometry for analogous structures.

| Property | Value | Source/Justification |

| CAS Number | 1022931-83-4 | [1] |

| Molecular Formula | C₇H₅BrFI | [5] |

| Molecular Weight | 314.92 g/mol | [6] |

| Synonyms | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | [5] |

| Predicted ¹H NMR | δ ~4.5 (s, 2H, -CH₂Br), δ 7.0-7.8 (m, 3H, Ar-H) | Based on similar benzyl bromide structures.[7] |

| Predicted ¹³C NMR | δ ~30 (-CH₂Br), δ ~90 (C-I), δ ~160 (d, J≈250 Hz, C-F) | Based on halogen substituent effects.[7] |

| Predicted Mass Spec | [M+H]⁺: 314.8676 | Predicted m/z for the protonated molecule.[5] |

Synthesis and Characterization: A Practical Approach

The most direct and reliable method for synthesizing this compound is through the radical bromination of the corresponding toluene precursor, 3-fluoro-4-iodotoluene. This reaction is a standard transformation in organic chemistry.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Benzylic Bromination

This protocol is based on well-established procedures for the bromination of substituted toluenes.[3]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-iodotoluene (1.0 eq).

-

Reagent Addition: Add carbon tetrachloride (CCl₄) as the solvent, followed by N-bromosuccinimide (NBS, 1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a light source (e.g., a 100W lamp) to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The core utility of this reagent stems from its two distinct reactive sites, which can be addressed sequentially. This orthogonality is a direct consequence of the different reaction mechanisms each site favors.

Reactivity Sites Diagram

Caption: The two primary, orthogonally reactive sites on the molecule.

-

Site A (Benzylic Bromide): Nucleophilic Substitution: The bromomethyl group is an excellent electrophile. The bromine atom is a good leaving group, and the benzylic position can stabilize the transition state of an Sₙ2 reaction. This site readily reacts with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This is often the first step in a synthetic sequence.[3]

-

Site B (Aryl Iodide): Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[8] The reactivity order is C-I > C-Br > C-Cl.[4] This allows for the selective formation of C-C (Suzuki, Heck, Sonogashira), C-N (Buchwald-Hartwig), and C-O bonds under conditions that leave the C-F bond and the newly formed bond at Site A intact.[9][10]

The presence of the fluorine atom is also strategic. Fluorine is often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidative metabolism) and to improve binding affinity through favorable electrostatic interactions with protein targets.[11]

Applications in Drug Discovery: Targeting Kinase Pathways

A primary application for building blocks like this compound is in the synthesis of small molecule kinase inhibitors.[12][13] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[14]

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that controls cell proliferation and survival.[10] Many approved cancer drugs target kinases within this pathway. The structure of this compound is ideally suited for building the complex scaffolds of these inhibitors.

Conceptual Synthetic Application Workflow

The following workflow illustrates how this compound could be used to generate a library of potential kinase inhibitors.

Caption: Diversification strategy using sequential, orthogonal reactions.

In this hypothetical sequence:

-

Step 1: The benzylic bromide is first reacted with a primary or secondary amine (a common feature in kinase inhibitors for hydrogen bonding) in an Sₙ2 reaction.

-

Step 2: The resulting intermediate, which now contains a new side chain (R¹), is then subjected to a Suzuki-Miyaura cross-coupling reaction. The aryl iodide is selectively coupled with a variety of aryl or heteroaryl boronic acids (R²), introducing a second point of diversity.

This two-step, one-pot-or-sequential approach allows for the rapid and efficient generation of a large library of compounds by simply varying the nucleophile (R¹) and the boronic acid (R²). These libraries are essential for exploring the SAR of a new inhibitor series and optimizing for potency and selectivity against a specific kinase target.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazards: It is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Wiley-VCH. (n.d.). Supporting Information.

-

BenchChem. (n.d.). 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0. Retrieved from .

-

AA Blocks. (2019, November 25). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Retrieved from .

-

BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine. Retrieved from .

-

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Retrieved from .

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from .

- PubChemLite. (n.d.). This compound (C7H5BrFI).

-

Guidechem. (n.d.). What are the applications and hazards of 4-Fluorobenzyl bromide?. Retrieved from .

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from .

-

Sigma-Aldrich. (n.d.). This compound | 1022931-83-4. Retrieved from .

- MySkinRecipes. (n.d.). 4-(Bromomethyl)-2-Fluoro-1-Iodobenzene.

-

BenchChem. (n.d.). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry. Retrieved from .

-

National Center for Biotechnology Information. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from .

-

MedchemExpress.com. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene (Synonyms. Retrieved from .

-

National Center for Biotechnology Information. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from .

-

BLDpharm. (n.d.). 1022931-83-4|4-(Bromomethyl)-2-Fluoro-1-Iodobenzene. Retrieved from .

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

-

BenchChem. (n.d.). 4-Iodobenzyl Alcohol vs. 4-Bromobenzyl Alcohol: A Comparative Guide to Reactivity in Cross-Coupling Reactions. Retrieved from .

-

National Center for Biotechnology Information. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from .

-

Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1022931-83-4. Retrieved from .

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from .

-

PubMed. (n.d.). Synthesis of novel tricyclic pyrimido[4,5-b][9][15]benzothiazepines via Bischler-Napieralski-type reactions. Retrieved from pubmed.ncbi.nlm.nih.gov.

-

ResearchGate. (2025, August 9). Improved synthesis of pure [F-18]fluoro-compounds for PET studies from bromo-compounds. Retrieved from .

-

National Center for Biotechnology Information. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from .

-

BLDpharm. (n.d.). 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene. Retrieved from .

-

National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from .

-

National Center for Biotechnology Information. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from .

-

ResearchGate. (2025, August 5). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Retrieved from .

-

Sigma-Aldrich. (n.d.). Synthesis and characterization of hexa-coordinated Sn(IV) complexes of meso-aryl dipyrrins. Retrieved from .

Sources

- 1. This compound | 1022931-83-4 [sigmaaldrich.com]

- 2. 4-(Bromomethyl)-2-Fluoro-1-Iodobenzene [myskinrecipes.com]

- 3. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H5BrFI) [pubchemlite.lcsb.uni.lu]

- 6. aablocks.com [aablocks.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to 1-(Bromomethyl)-3-fluoro-4-iodobenzene for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(bromomethyl)-3-fluoro-4-iodobenzene, a key intermediate in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Chemical Identity and Nomenclature

The compound, commonly referred to as 3-Fluoro-4-iodobenzyl bromide, is systematically named under IUPAC nomenclature as 1-(bromomethyl)-3-fluoro-4-iodobenzene . This name is derived by identifying the benzene ring as the parent structure, with the bromomethyl group assigned to the first position. The substituents are then numbered to provide the lowest possible locants, and listed alphabetically.

Synonyms: 4-(Bromomethyl)-2-fluoro-1-iodobenzene[1] CAS Number: 1022931-83-4[2][3] Molecular Formula: C₇H₅BrFI[2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(Bromomethyl)-3-fluoro-4-iodobenzene | IUPAC Nomenclature |

| CAS Number | 1022931-83-4 | [2][3] |

| Molecular Formula | C₇H₅BrFI | [2] |

| Molecular Weight | 314.92 g/mol | [2] |

| InChI Key | VDIYJVYZXAIADJ-UHFFFAOYSA-N |

Physicochemical and Safety Data

While comprehensive experimental data for 1-(bromomethyl)-3-fluoro-4-iodobenzene is not extensively published, its properties can be inferred from its structure and data from chemical suppliers. It is a solid at room temperature and, like other benzyl bromides, is a lachrymator and should be handled with care in a well-ventilated fume hood.

Table 2: Physicochemical and Safety Properties

| Property | Value | Source(s) |

| Appearance | Solid | Inferred |

| Purity | Typically ≥95% | |

| Storage Temperature | Ambient | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P260, P271, P280, P301+P310, P304+P340, P305+P351+P338, P405 |

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][4][5]

Synthesis and Mechanism

1-(Bromomethyl)-3-fluoro-4-iodobenzene is synthesized via a free-radical bromination of the corresponding toluene derivative, 3-fluoro-4-iodotoluene. This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position due to the resonance stabilization of the resulting benzylic radical.

The key reagents for this transformation are N-Bromosuccinimide (NBS), which serves as a source of bromine radicals at a controlled concentration, and a radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally performed in a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, under reflux conditions with initiation by heat or light.

Caption: Synthesis workflow for 1-(bromomethyl)-3-fluoro-4-iodobenzene.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 1-(bromomethyl)-3-fluoro-4-iodobenzene, adapted from standard procedures for benzylic bromination.

-

Setup: A dry, round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The entire apparatus is flushed with an inert gas, such as nitrogen or argon.

-

Charging the Flask: The flask is charged with 3-fluoro-4-iodotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and azobisisobutyronitrile (AIBN, 0.05 eq.). Anhydrous carbon tetrachloride is added as the solvent.

-

Reaction: The mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Purification: The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

NBS: Used as the brominating agent to maintain a low concentration of Br₂ and HBr, which minimizes side reactions on the aromatic ring.

-

AIBN: A thermal radical initiator that decomposes at a suitable rate at the reflux temperature of CCl₄ to initiate the radical chain reaction.

-

Anhydrous Conditions: Essential to prevent the hydrolysis of NBS and the product, which would lead to the formation of the corresponding benzyl alcohol and reduce the yield.

Applications in Drug Discovery and Organic Synthesis

1-(Bromomethyl)-3-fluoro-4-iodobenzene is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of three distinct reactive sites—the benzyl bromide, the iodo group, and the fluoro group—allows for sequential and regioselective functionalization.

-

Benzyl Bromide: This is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is fundamental for introducing the substituted benzyl moiety into a target molecule.

-

Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at this position.

-

Aryl Fluoride: The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. While generally less reactive in cross-coupling reactions, it can participate in nucleophilic aromatic substitution under certain conditions.

Caption: Role as a versatile building block in synthesis.

While specific drug candidates synthesized from this exact starting material are proprietary, its structural motifs are present in various developmental compounds. For example, related fluorinated benzyl halides are used in the synthesis of selective inhibitors of enzymes and modulators of receptors. A patent for the preparation of 3-bromo-4-fluorotoluene, a precursor, highlights its importance in the synthesis of intermediates for pesticides.[6]

Characterization

The identity and purity of 1-(bromomethyl)-3-fluoro-4-iodobenzene are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm and complex multiplets in the aromatic region (7-8 ppm) showing characteristic coupling to the fluorine atom.

-

¹³C NMR: The spectrum would show a signal for the benzylic carbon around 30-35 ppm and distinct signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet or multiplet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic ring and the CH₂ group, as well as C-Br and C-F stretching vibrations.

Conclusion

1-(Bromomethyl)-3-fluoro-4-iodobenzene is a highly functionalized and versatile building block for organic synthesis. Its distinct reactive sites allow for a range of selective transformations, making it a valuable tool for medicinal chemists and material scientists in the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in innovative research and development projects.

References

-

Allfluoro Pharmaceutical Co., Ltd. This compound,1022931-83-4. [Link]

-

PubChemLite. This compound (C7H5BrFI). [Link]

-

PubChem. 3-Fluoro-2-iodobenzyl bromide. [Link]

-

PubChem. 4-Fluorobenzyl bromide. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. This compound | 1022931-83-4 [sigmaaldrich.com]

- 2. 1022931-83-4 | MFCD18396959 | this compound [aaronchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluoro-4-iodobenzyl bromide (CAS No. 1022931-83-4), a versatile and highly reactive halogenated aromatic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its synthesis, its unique reactivity profile, and its strategic application in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctionalized benzene derivative, presenting three distinct reactive sites. This unique arrangement—a labile benzylic bromide for alkylation, an iodine atom for metal-catalyzed cross-coupling, and a fluorine atom for modulating electronic properties—makes it a valuable building block in synthetic and medicinal chemistry.[1][2]

While specific experimental data for the melting point and boiling point of this exact isomer are not prominently reported in the literature, we can infer its physical state and thermal properties by examining closely related analogs. For instance, 4-iodobenzyl bromide is a solid with a melting point of 78-82 °C[3][4], whereas the less substituted 3-fluorobenzyl bromide is a liquid with a boiling point of 88 °C at 20 mmHg.[5] Given the increased molecular weight from the iodine substitution, this compound is expected to be a solid at room temperature.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | [6] |

| CAS Number | 1022931-83-4 | [6][7] |

| Molecular Formula | C₇H₅BrFI | [6][7] |

| Molecular Weight | 314.92 g/mol | [6][8] |

| Purity (Typical) | ≥95% | [6] |

| Storage Temperature | Ambient Temperature | [6] |

| InChI Key | VDIYJVYZXAIADJ-UHFFFAOYSA-N | [6] |

Synthesis Pathway: Benzylic Radical Bromination

The most direct and industrially scalable synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, 3-fluoro-4-iodotoluene. This method is highly effective for benzylic positions due to the resonance stabilization of the resulting benzyl radical intermediate.

The causality for selecting specific reagents is critical. N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) as the brominating agent to maintain a low, controlled concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions such as aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), is required to initiate the reaction by generating the initial bromine radical.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated procedure for the synthesis of the analogous compound, 3-fluoro-4-bromobenzyl bromide, and is based on well-established principles of benzylic bromination.[9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-iodotoluene (1.0 eq) and a suitable solvent such as acetonitrile or carbon tetrachloride.[9]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) to the mixture.[9]

-

Initiation: Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide (0.02 - 0.04 eq).[9]

-

Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within 3-5 hours.[9]

-

Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water to remove any remaining polar impurities.

-

The organic phase is then washed with a saturated brine solution and dried over anhydrous sodium sulfate or magnesium sulfate.[9]

-

-

Purification: After drying, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or recrystallization to afford the target this compound.[9]

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the differential reactivity of its halogen substituents, allowing for sequential and site-selective modifications.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group (-CH₂Br) is a potent electrophile and a superb leaving group, making it highly susceptible to Sₙ2 reactions. This allows for the facile introduction of the 3-fluoro-4-iodobenzyl moiety onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction is fundamental to building molecular complexity.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This reactivity difference is the cornerstone of its use as a versatile building block. One can first perform a cross-coupling reaction at the iodine position and then utilize the benzylic bromide for subsequent transformations, or vice versa.

The fluorine atom, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and often enhances the metabolic stability and binding affinity of the final drug molecule, a highly desirable feature in pharmaceutical development.[10][11]

Workflow Diagram: Orthogonal Reactivity

The following diagram illustrates the strategic, sequential functionalization possible with this compound.

Caption: Orthogonal synthetic pathways using this compound.

Application in Drug Discovery: A Case Study

The strategic value of this compound is exemplified by its use in the synthesis of novel bicyclic carboxamides investigated as potential therapeutics for cancer, arthritis, and neurodegenerative diseases.[2] In a patent by Principia Biopharma, this reagent is explicitly used to introduce the 3-fluoro-4-iodobenzyl group onto an indazole core.[2]

While the full experimental details are proprietary, the patent discloses that the synthesis was analogous to a procedure using 4-iodobenzyl bromide.[2] This implies a standard N-alkylation reaction, as detailed below.

Representative Protocol: N-Alkylation of an Indazole Core

-

Deprotonation: The indazole starting material (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the indazole nitrogen, forming a nucleophilic anion.

-

Alkylation: this compound (1.0 - 1.2 eq), dissolved in a minimal amount of DMF, is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred for several hours and monitored by LC-MS until the starting material is consumed.

-

Quenching and Extraction: The reaction is carefully quenched with water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified using flash column chromatography on silica gel to yield the desired N-benzylated indazole. This intermediate can then be taken forward for further synthetic modifications, such as a Suzuki coupling at the iodine position.

Predicted Spectral Analysis

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features, which are essential for its identification and quality control.

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-4.7 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex multiplet pattern due to the fluorine coupling.

-

¹³C NMR: The spectrum should show a signal for the benzylic carbon at approximately δ 30-35 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 314 (and 316 due to bromine isotopes). A prominent fragment would be the loss of Br (M-79/81), resulting in the stable 3-fluoro-4-iodobenzyl cation at m/z 235.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[12]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- Goldstein, D. M., et al. (2021). Bicyclic carboxamides and methods of use thereof. U.S.

- BenchChem (n.d.). 3-Fluoro-2-iodobenzyl bromide.

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound.

- X-MOL (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.

- ChemicalBook (2023). 3-Fluorobenzyl bromide.

- Organic Syntheses (n.d.). Organic Syntheses Procedure.

- PrepChem.com (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl bromide.

- ChemicalBook (2023). 3-Fluoro-4-bromobenzyl bromide.

- PubChem (n.d.). 4-Fluorobenzyl bromide.

- ChemicalBook (2023). 3-Fluoro-4-bromobenzyl bromide Safety Data Sheet.

- BenchChem (n.d.). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.

- PubChem (n.d.). 3-Iodobenzyl bromide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis.

- Sigma-Aldrich (n.d.). 3-Iodobenzyl bromide.

- ChemicalBook (n.d.). 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum.

- Sigma-Aldrich (n.d.). This compound.

- Sigma-Aldrich (n.d.). 4-Iodobenzyl bromide.

- Sigma-Aldrich (n.d.). This compound. (Chinese).

- BLD Pharm (n.d.). 4-Fluorobenzyl bromide.

- Sigma-Aldrich (n.d.). 4-Iodobenzyl bromide 95%.

- PubChem (n.d.). 3-Fluoro-2-iodobenzyl bromide.

- Sigma-Aldrich (n.d.). 3-Fluorobenzyl bromide 99%.

- Alfa Chemistry (n.d.). CAS 127425-73-4 3-Fluoro-4-bromobenzyl bromide.

- ChemicalBook (n.d.). 3-Bromobenzyl bromide (823-78-9) 1H NMR spectrum.

- ChemicalBook (n.d.). 2-Iodobenzyl bromide(40400-13-3) 13C NMR spectrum.

- Aaron Chemistry (n.d.). 1022931-83-4 | MFCD18396959 | this compound.

Sources

- 1. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 2. US10968201B2 - Bicyclic carboxamides and methods of use thereof - Google Patents [patents.google.com]

- 3. 4-ヨードベンジルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-ヨードベンジルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]

- 6. This compound | 1022931-83-4 [sigmaaldrich.com]

- 7. 1022931-83-4 | MFCD18396959 | this compound [aaronchem.com]

- 8. 3-Fluoro-2-iodobenzyl bromide | C7H5BrFI | CID 91634078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-bromobenzyl bromide | 127425-73-4 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: Stability, Reactivity, and Synthetic Applications

Introduction

3-Fluoro-4-iodobenzyl bromide is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a reactive benzylic bromide, a versatile aryl iodide, and an electronically influential fluorine atom provides a powerful platform for the strategic construction of complex molecular architectures. The benzylic bromide serves as a potent electrophile for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Concurrently, the carbon-iodine bond is an ideal handle for modern cross-coupling methodologies, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere in drug design, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this reagent particularly valuable in drug discovery programs.[1] This guide provides a comprehensive overview of the stability, reactivity, and practical applications of this compound, supported by field-proven protocols and mechanistic insights.

Physicochemical Properties and Stability

A clear understanding of the physical properties and stability of this compound is critical for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 4-(bromomethyl)-2-fluoro-1-iodobenzene | [2] |

| CAS Number | 1022931-83-4 | [3][4] |

| Molecular Formula | C₇H₅BrFI | [2][3] |

| Molecular Weight | 314.92 g/mol | [3][5] |

| Appearance | Typically a solid or oil | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Dioxane) | Inferred |

Stability and Storage:

Like most benzyl bromides, this compound is a lachrymator and is sensitive to moisture, light, and heat.[6]

-

Moisture Sensitivity: Exposure to water can lead to hydrolysis, forming the corresponding benzyl alcohol and hydrobromic acid. This decomposition is often autocatalytic due to the acid produced.

-

Light Sensitivity: Photochemical decomposition can occur, leading to the formation of radical species and subsequent side products.

-

Thermal Stability: While stable at ambient temperatures for short periods, prolonged exposure to heat can cause decomposition and potential polymerization.

Recommended Storage: For long-term stability, the compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[7][8][9] It should be kept in a dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[10]

Core Reactivity Profile

The synthetic utility of this compound stems from its two distinct and orthogonally reactive sites: the benzylic C-Br bond and the aromatic C-I bond.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly activated towards nucleophilic substitution. The adjacent aromatic ring stabilizes the transition state of both Sₙ1 and Sₙ2 pathways. Loss of the bromide ion generates a resonance-stabilized benzylic carbocation, making the Sₙ1 pathway highly favorable, especially with weaker nucleophiles in polar protic solvents.[11][12][13] For strong, anionic nucleophiles, a direct Sₙ2 displacement is also efficient.[6]

Causality of Reactivity: The stability of the benzylic carbocation intermediate is the primary driver for the high reactivity of the C-Br bond. The positive charge is delocalized across the benzene ring, lowering the activation energy for bromide departure.[12] This makes benzyl bromides significantly more reactive than typical primary alkyl halides.

Experimental Protocol: Sₙ2 Amination

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Methodology:

-

To a solution of the amine (1.1 equivalents) in a suitable solvent such as acetonitrile or THF (0.2 M), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Stir the suspension at room temperature for 10 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 15 minutes.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The primary challenge in amine alkylation is over-alkylation.[10][14] Using a slight excess of the amine and a solid base (K₂CO₃) helps to neutralize the HBr byproduct without consuming the nucleophile, minimizing the formation of tertiary and quaternary ammonium salts.

Diagram: General Workflow for Nucleophilic Substitution

Caption: Workflow for the amination of this compound.

Palladium-Catalyzed Cross-Coupling at the Aryl Position

The aryl iodide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than a C-Br or C-Cl bond, allowing for selective transformations while leaving other halides untouched.[15][16]

Causality of Reactivity: The Suzuki-Miyaura coupling relies on a catalytic cycle involving a palladium complex. The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, facilitating this insertion and allowing the reaction to proceed under milder conditions.[16][17]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an arylboronic acid.

Methodology:

-

To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the mixture to 80-90°C and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Self-Validation: The choice of catalyst, ligand, base, and solvent is crucial and interdependent.[18] A phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is robust and effective for many aryl iodide couplings. The base (Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[17] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Halogenated building blocks are indispensable in modern drug discovery. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity.[1] The ability to perform selective cross-coupling reactions on molecules like this compound allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR). For example, similar multi-halogenated scaffolds are used in the synthesis of potent and selective kinase inhibitors, which are a major class of cancer therapeutics. The dual reactivity allows for attachment to a core scaffold via nucleophilic substitution, followed by diversification through Suzuki coupling to probe different pockets of a target protein.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is a potent lachrymator (causes tearing) and is corrosive, capable of causing severe skin burns and eye damage.[9] It is harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10]

-